Farampator (CX691) is a positive allosteric modulator of AMPA receptors, a type of glutamate receptor in the brain. [, ] It belongs to the class of drugs known as ampakines. [, ] Farampator is primarily investigated in scientific research for its potential to enhance cognitive function, particularly in the context of neurodegenerative diseases and age-related cognitive decline. [, , ]
The synthesis of Farampator involves a stoichiometric reaction between palladium(II) acetate and 4-dimethylaminopyridine in acetone at room temperature. This method allows for the efficient formation of the compound while maintaining its structural integrity. The reaction conditions are optimized to ensure high yield and purity of the final product, which is characterized using various spectroscopic techniques to confirm its molecular structure and composition .
Farampator has a molecular formula of and a specific InChIKey of XFVRBYKKGGDPAJ-UHFFFAOYSA-N. The compound features a core structure that allows it to interact effectively with AMPA receptors, facilitating its role as a positive allosteric modulator. The detailed molecular structure includes functional groups that enhance its binding affinity and specificity towards the AMPA receptor subunits .
Farampator primarily acts through its interaction with AMPA receptors, where it enhances receptor activation in response to glutamate. This mechanism involves allosteric modulation rather than direct agonism, allowing for increased synaptic transmission without overstimulation. The compound's ability to selectively enhance AMPA receptor activity makes it a subject of interest in pharmacological studies aimed at improving cognitive functions .
Farampator operates by binding to specific sites on the AMPA receptor, leading to enhanced receptor activation upon glutamate binding. This process increases calcium ion influx into neurons, promoting synaptic plasticity and potentially improving cognitive functions such as memory retrieval and learning. The modulation of AMPA receptors by Farampator has been associated with improved short-term memory performance in clinical studies, although there are indications that it may impair certain types of memory under specific conditions .
The physical properties of Farampator include:
Chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its potential therapeutic efficacy .
Farampator is primarily researched for its potential applications in treating neuropsychiatric disorders such as:
The ongoing research into Farampator highlights its role as a promising candidate for developing novel treatments that target glutamatergic signaling pathways, which are often disrupted in various mental health disorders .
Farampator (developmental codes CX-691, ORG-24448; CAS 211735-76-1) is classified as a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). Its chemical structure is defined as 2,1,3-benzoxadiazol-5-yl-piperidin-1-ylmethanone (C₁₂H₁₃N₃O₂), positioning it within the benzoxadiazole class of ampakines [5] [6] [8]. Unlike orthosteric AMPAR agonists that directly activate the receptor, Farampator binds to allosteric sites, enhancing glutamate-evoked ion channel currents without intrinsic receptor activation [5] [7]. This pharmacological profile distinguishes it from low-impact modulators (e.g., CX516) by producing robust increases in synaptic currents and prolonged receptor activation [5] [7].
Farampator potentiates AMPARs by modulating receptor gating kinetics, primarily by reducing desensitization and deactivation rates. AMPARs are tetrameric complexes composed of GluA1-4 subunits, with functional diversity arising from subunit composition, splice variants (flip/flop), and auxiliary proteins like transmembrane AMPAR regulatory proteins (TARPs) [5] [9]. Biochemical and electrophysiological studies reveal that Farampator exhibits limited subunit selectivity but demonstrates preferential efficacy at receptors containing GluA1 and GluA3 subunits, which are often calcium-permeable due to the absence of GluA2 [5] [9]. This preference is significant because GluA2-lacking AMPARs are enriched in hippocampal synapses involved in plasticity [9].
Binding occurs at an allosteric site distinct from the cyclothiazide-binding site. Cryo-EM analyses of AMPAR complexes indicate that high-impact modulators like Farampator stabilize the ligand-binding domain (LBD) dimer interface, decoupling glutamate binding from desensitization [3] [7]. Specifically, Farampator binding enhances the dimerization of D1 lobes within the LBD, preventing the conformational shift that terminates ion flux during desensitization [3]. This extends the open-channel duration and increases the frequency of channel openings, amplifying synaptic transmission efficacy [3] [5].
Table 1: Subunit Selectivity Profile of AMPA Receptor Modulators
Compound | GluA1 Preference | GluA2 Preference | GluA3 Preference | GluA4 Preference | Calcium Permeability Influence |
---|---|---|---|---|---|
Farampator | High | Low | Moderate | Low | Increases |
CX516 (Low-impact) | Low | Moderate | Low | Low | Neutral |
Cyclothiazide | Moderate | Moderate | Moderate | High | Increases |
Farampator enhances synaptic plasticity by lowering the threshold for long-term potentiation (LTP), a cellular correlate of learning and memory. In vivo studies in rat hippocampal dentate gyrus demonstrate that subthreshold high-frequency stimulation (HFS), which typically induces only short-term potentiation (<4 hours), elicits persistent LTP (>24 hours) when paired with spatial exploration [4]. This "learning-facilitated plasticity" arises from Farampator’s dual action:
Notably, Farampator’s effects are input-specific. Potentiation occurs selectively at synapses activated during learning, as evidenced by electrophysiological recordings in the intermediate hippocampus during novel environmental exploration [4]. This spatial specificity aligns with its role in enhancing encoding of novel information without indiscriminate synaptic strengthening.
AMPAR function is critically shaped by alternative splicing of the LBD into flip (short-lived desensitization) and flop (rapid desensitization) isoforms, as well as interactions with TARPs. Farampator exhibits splice variant-dependent efficacy:
TARPs (e.g., stargazin/γ-2) profoundly influence Farampator’s effects. These auxiliary subunits slow receptor desensitization and increase single-channel conductance [3] [7]. Cryo-EM structures reveal that TARP-bound AMPARs adopt conformations that enhance the affinity for high-impact modulators like Farampator [3]. Specifically, TARP γ-2 increases the accessibility of the Farampator-binding pocket within the LBD dimer interface, amplifying its positive allosteric effects by 2–3 fold [3]. This synergy suggests Farampator’s efficacy is context-dependent, varying with regional TARP expression in the brain.
Table 2: Modulation Efficacy Across AMPA Receptor Isoforms and Complexes
Receptor Configuration | Basal Desensitization Rate | Farampator-Induced Reduction in Desensitization | Fold-Increase in EPSC Duration |
---|---|---|---|
GluA1i (flip) | Slow | 90% | 3.5x |
GluA1o (flop) | Fast | 40% | 1.8x |
GluA1i + TARP γ-2 | Very slow | 95% | 5.2x |
GluA2i(R) + GluA3o | Moderate | 60% | 2.1x |
Abbreviations: i = flip isoform; o = flop isoform; EPSC = excitatory postsynaptic current
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7